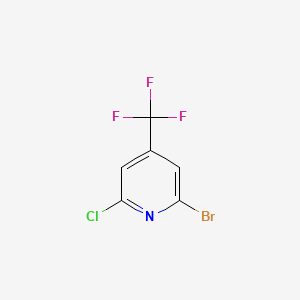

![molecular formula C7H4Cl2N2 B1396069 3,6-Dichloroimidazo[1,2-a]pyridine CAS No. 1019027-83-8](/img/structure/B1396069.png)

3,6-Dichloroimidazo[1,2-a]pyridine

Overview

Description

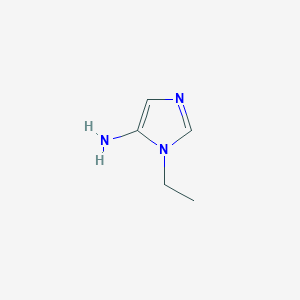

3,6-Dichloroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Cl2N2 . It is a solid substance .

Synthesis Analysis

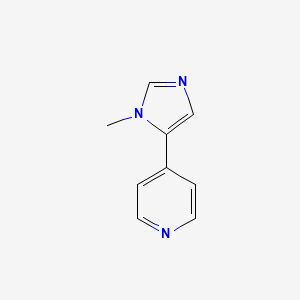

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a fused bicyclic 5,6 heterocycle .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 187.03 .Scientific Research Applications

Therapeutic Potential

3,6-Dichloroimidazo[1,2-a]pyridine and its derivatives, recognized as a "drug prejudice" scaffold, exhibit a broad range of applications in medicinal chemistry. These compounds are involved in the treatments of heart and circulatory failures, with several under development for pharmaceutical use. The scaffold has been associated with anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. Notably, the scaffold is present in various marketed preparations such as zolimidine, zolpidem, and alpidem. Structural modifications of this scaffold are constantly being explored to discover and develop novel therapeutic agents (Deep et al., 2016) (Kwong et al., 2019).

Synthetic and Structural Insight

A novel synthetic strategy for constructing a 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone has been developed. This method enables rapid access to new libraries of compounds, facilitating diversity-oriented synthesis (DOS), which aims to generate small molecules with large structural diversity in an efficient manner. This approach has led to the identification of compounds with promising antiproliferative activity against human cancer cell lines (Zhang et al., 2019). Additionally, new derivatives have been prepared and evaluated, showcasing the versatility and potential of the imidazo[1,2-a]pyridine scaffold in generating a variety of compounds with significant applications (Schelling & Salemink, 2010).

Antibacterial and Antiviral Activities

This compound derivatives have demonstrated remarkable antibacterial and antiviral activities. For instance, imidazo[1,2-a]pyridine-thiazole hybrids revealed significant antibacterial activities against model bacteria. In addition, the structure and antiviral activity of imidazo[1,2-a]pyridines have been studied, revealing their potential against human cytomegalovirus (CMV) and varicella-zoster virus (VZV) (Althagafi & Abdel‐Latif, 2021) (Véron et al., 2007).

Material Science and Nanotechnology

The this compound scaffold has found applications in material science as well. For example, novel ligands based on this scaffold have been synthesized and used to construct coordination complexes with varying dimensionalities. These complexes were further evaluated for their structural properties and potential applications in fields like photoluminescence and magnetics (Yin et al., 2021).

Mechanism of Action

Target of Action

3,6-Dichloroimidazo[1,2-a]pyridine is a chemical compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly breast cancer cells . The compound interacts with these cells, inhibiting their growth and proliferation .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the cells that inhibit their growth . This interaction may involve the formation of covalent bonds with key proteins within the cancer cells, disrupting their normal function .

Biochemical Pathways

The compound’s anticancer activity suggests that it may interfere with pathways involved in cell growth and proliferation

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have high gi absorption and be bbb permeant .

Result of Action

The result of the action of this compound is the inhibition of growth in cancer cells . In studies, the compound has shown potent anticancer activity, with IC50 values ranging from 1.6 to 22.4 μM in different cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, as it is typically stored in an inert atmosphere at 2-8°C . Additionally, the compound’s solubility can influence its bioavailability and thus its efficacy .

Safety and Hazards

The safety data sheet for 3,6-Dichloroimidazo[1,2-a]pyridine indicates that it is considered hazardous . It has hazard statements H301, H311, and H331 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that future research may continue to explore the synthesis and applications of imidazo[1,2-a]pyridines.

Biochemical Analysis

Biochemical Properties

3,6-Dichloroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways and affect cellular functions. Additionally, this compound can bind to specific receptors, altering their activity and influencing downstream biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of phosphatidylinositol-3-kinases (PI3K), leading to changes in the phosphorylation status of downstream targets such as Akt. This modulation can impact cell proliferation, growth, and differentiation . Furthermore, this compound has shown cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For example, it has been found to inhibit the activity of cdc2-like kinase 1 (CLK1), a kinase involved in the regulation of cell cycle and autophagy . This inhibition can lead to the induction of autophagy, a process where cells degrade and recycle their own components. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness in biochemical studies. Over time, the compound may undergo degradation, leading to a decrease in its activity. Studies have shown that this compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to these conditions can result in the formation of degradation products, which may have different biochemical properties and effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific kinases and modulation of signaling pathways. At high doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties and activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity . The distribution of the compound within tissues can also affect its overall pharmacological effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzymatic activities . The subcellular localization of this compound can determine its overall biochemical effects and therapeutic potential .

Properties

IUPAC Name |

3,6-dichloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWVPEBZKYZQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B1395987.png)

![5-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1395989.png)

![[1,2,3]Triazolo[1,5-a]pyridin-4-amine](/img/structure/B1395991.png)

![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)